molecular formula C26H24N8OS B13404942 N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine

N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine

Cat. No.: B13404942
M. Wt: 496.6 g/mol
InChI Key: DUGZMKCYSGAVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound contains thiazole, triazole, and quinazoline rings, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

The synthesis of N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine involves multiple steps, each requiring specific reagents and conditions. Common methods for synthesizing similar heterocyclic compounds include the Debus-Radziszewski synthesis, Wallach synthesis, and the use of alpha halo-ketones . These methods often involve cyclization reactions, where linear molecules are transformed into ring structures under the influence of catalysts and specific reaction conditions.

Chemical Reactions Analysis

N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine can undergo various chemical reactions, including oxidation, reduction, and substitution. The thiazole ring, for instance, is known for its ability to participate in electrophilic substitution reactions due to the presence of electron-donating sulfur and nitrogen atoms . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, compounds containing thiazole and triazole rings have been studied for their potential antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine makes it a promising candidate for drug development and other therapeutic applications.

Mechanism of Action

The mechanism of action of N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine involves its interaction with specific molecular targets and pathways within biological systems. The thiazole and triazole rings can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . These interactions can lead to various physiological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine can be compared to other heterocyclic compounds containing thiazole and triazole rings. Similar compounds include 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines . These compounds share structural similarities but differ in their specific ring fusion patterns and substituents, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C26H24N8OS

Molecular Weight

496.6 g/mol

IUPAC Name

6-N-(4,4-dimethyl-5H-1,3-thiazol-2-yl)-4-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazoline-4,6-diamine

InChI

InChI=1S/C26H24N8OS/c1-16-10-17(5-7-22(16)35-19-8-9-34-23(12-19)28-15-30-34)31-24-20-11-18(4-6-21(20)27-14-29-24)32-25-33-26(2,3)13-36-25/h4-12,14-15H,13H2,1-3H3,(H,32,33)(H,27,29,31)

InChI Key

DUGZMKCYSGAVKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CS4)(C)C)OC5=CC6=NC=NN6C=C5

Origin of Product

United States

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